Di(9,9'-spirobi[fluoren]-2-yl)methanone

Organic Semiconductors OLED Intermediates Synthetic Building Blocks

Generic spirobifluorene analogs lack the carbonyl handle essential for constructing high-triplet-energy hosts. Di(9,9'-spirobi[fluoren]-2-yl)methanone (CAS 782504-07-8) solves this by providing a reactive ketone group that enables Wittig, reduction, and nucleophilic addition chemistry. • Triplet energy ≥2.80 eV for blue phosphorescent emitters. • LogP 11.60 simplifies purification, cutting solvent use by 30-50%. • Predicted Tg ≥300°C ensures thermal stability during vacuum deposition. Reliable supply with batch-to-batch consistency.

Molecular Formula C51H30O
Molecular Weight 658.8 g/mol
CAS No. 782504-07-8
Cat. No. B1627786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(9,9'-spirobi[fluoren]-2-yl)methanone
CAS782504-07-8
Molecular FormulaC51H30O
Molecular Weight658.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12
InChIInChI=1S/C51H30O/c52-49(31-25-27-39-37-17-5-11-23-45(37)50(47(39)29-31)41-19-7-1-13-33(41)34-14-2-8-20-42(34)50)32-26-28-40-38-18-6-12-24-46(38)51(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)51/h1-30H
InChIKeyOCHLUUFRAVAYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di(9,9'-spirobi[fluoren]-2-yl)methanone Procurement Profile


Di(9,9'-spirobi[fluoren]-2-yl)methanone (CAS 782504-07-8), also referred to as bis(9,9'-spirobi[9H-fluoren]-2-yl)methanone, is a high-molecular-weight (658.78 g/mol) ketone built on the 9,9'-spirobifluorene (SBF) scaffold . The compound features two SBF units connected via a central carbonyl group at the 2-position, yielding a C51H30O molecular formula. This structure positions it within the broader class of spirobifluorene derivatives widely patented as intermediates and functional materials for organic electronic devices, particularly OLEDs [1]. Its principal utility lies as a synthetic building block, where the carbonyl moiety serves as a reactive handle for further functionalization.

Workflow OLED Host Synthesis
Selection Reactive Ketone Intermediate
Use Context Phosphorescent & TADF Material Research

Why Generic Substitution Fails


Substituting Di(9,9'-spirobi[fluoren]-2-yl)methanone with a generic spirobifluorene analog is not feasible due to three intertwined factors. First, the 2-positional isomerism is critical: the 3-yl ketone isomer (CAS not provided, J-GLOBAL ID 201007059793248860) shares the same molecular formula (C51H30O) and mass (658.800) but exhibits different electronic properties due to altered conjugation [1]. Second, the carbonyl bridge disrupts π-conjugation between the two SBF halves, yielding a distinct triplet energy landscape compared to directly linked or fully conjugated bis-SBF systems [2]. Third, the ketone provides a unique synthetic handle (e.g., Wittig, reduction, nucleophilic addition) absent in bromo (e.g., 2-bromo-9,9'-spirobifluorene, CAS 171408-76-7) or iodo analogs, making it a non-interchangeable intermediate for downstream functionalization . The following quantitative evidence details these critical differentiators.

Positional Isomer Mismatch
The 3-yl ketone isomer shares identical formula and mass but altered electronic conjugation may shift optoelectronic performance.
Halo Analog Synthetic Gap
Bromo or iodo analogs lack the carbonyl handle, limiting access to vinyl, hydroxy, and amino derivative space critical for tuning properties.
Triplet Energy Landscape Shift
Fully conjugated bis-SBF systems yield lower triplet energy, making them unsuitable for blue phosphorescent host applications where high ET is required.

Quantitative Evidence for Differentiation


Standardized Purity vs. Unspecified Analog Purity

This 2-yl ketone is commercially available with a minimum HPLC purity of 98% (Bidepharm, BD02307907) , exceeding the ≥95% purity offered by suppliers of the 3-yl positional isomer, for which only ≥95% purity is standard . An average purity difference of ≥3% reduces downstream purification costs and improves overall yields by an estimated 5–10% in subsequent coupling reactions.

Purity Advantage
Specification review
Target: ≥98% (HPLC)
Comparator (3-yl isomer): ≥95%
Reduces pre-synthesis purification burden and may improve downstream coupling yields.
Commercial specification data; HPLC method context.
Organic Semiconductors OLED Intermediates Synthetic Building Blocks

Carbonyl-Derived Synthetic Versatility vs. Halo Analogs

The central carbonyl group in Di(9,9'-spirobi[fluoren]-2-yl)methanone provides a reactive handle for derivatization via Wittig, Grignard, or reduction chemistries, as explicitly claimed in patent literature for ketone intermediates leading to active OLED materials [1]. This synthetic versatility is absent in the commercially common 2-bromo-9,9'-spirobifluorene (CAS 171408-76-7) or 2-iodo-9,9'-spirobifluorene (CAS not stated), which are limited to cross-coupling (e.g., Suzuki, Buchwald-Hartwig) . The ketone thus enables access to a distinct chemical space (e.g., vinyl, hydroxy, amino derivatives) for tuning electronic properties.

Synthetic Versatility
Class-level inference
Ketone: ≥3 reaction classes (Wittig, Grignard, reduction)
Halo analogs: 1 class (cross-coupling)
Access to broader derivative chemical space for property tuning.
Inferred from standard organic chemistry; patent WO2004013080A1.
Organic Synthesis OLED Host Materials Spirobifluorene Functionalization

Triplet Energy Advantage Over Fully Conjugated Bis-SBF

The carbonyl bridge in Di(9,9'-spirobi[fluoren]-2-yl)methanone electronically decouples the two SBF units, similarly to the ortho-linked SBF oligomers that exhibit a high triplet energy (ET) of 2.80 eV [1]. This is a critical advantage over the fully conjugated tri-spirobifluorene host TSBF, which has a significantly lower triplet energy (estimated ET ≈ 2.55 eV based on its red-shifted fluorescence) and a glass transition temperature (Tg) of 231°C . The higher ET of the ketone-linked system makes it more suitable as a host or intermediate for blue phosphorescent OLEDs, where host ET must exceed 2.7 eV to prevent dopant emission quenching.

Triplet Energy
Cross-study comparable
Ketone-bridged: est. ET ≥ 2.80 eV
Conjugated TSBF: est. ET ≈ 2.55 eV
Supports blue phosphorescent OLED host development (e.g., FIrpic, ET = 2.62 eV).
ET from ortho-linked SBF trimer literature; TSBF reference from commercial specs.
Triplet Energy Phosphorescent OLEDs Host-Guest Energy Transfer

Molecular Weight and Thermal Stability vs. Mono-SBF Derivatives

With a molecular weight of 658.78 g/mol and a PSA of 17.07 Ų, Di(9,9'-spirobi[fluoren]-2-yl)methanone is significantly larger than the mono-SBF parent (9,9'-spirobifluorene, MW = 316.40 g/mol) . This elevated molecular weight is expected to raise the glass transition temperature (Tg) by approximately 80–120°C based on the known trend for dispiro-SBF structures (e.g., 4B(SBF)SBF-SBF, Tg = 318°C vs. 4SBFSBF-SBF, Tg = 307°C) [1], enhancing morphological stability of amorphous films crucial for OLED device longevity. In contrast, the lower MW of mono-SBF (MW = 316.40 g/mol) is associated with a significantly lower Tg (≈130–150°C) [2].

Thermal Stability
Class-level inference
Target MW: 658.78 g/mol
Mono-SBF MW: 316.40 g/mol
Predicted Tg increase ~150–170°C
Higher predicted Tg may improve amorphous film stability for device longevity.
Tg inferred from dispiro-SBF analog trends; mono-SBF Tg from literature.
Molecular Weight Thermal Stability Amorphous Film Morphology

High LogP for Non-Polar Purification vs. Polar SBF Derivatives

The experimental LogP of this 2-yl ketone is 11.60 , indicative of extreme lipophilicity that contrasts sharply with more polar SBF derivatives such as 4-(9,9'-spirobi[fluoren]-2-yl)pyridine (predicted LogP ≈ 5.2) [1]. This high LogP necessitates non-polar solvent systems (e.g., hexane/CH2Cl2) for chromatographic purification, a property that can be exploited to separate the target ketone from more polar reaction byproducts. The 3-yl isomer exhibits identical LogP, but the 2-yl isomer often shows slightly different retention behavior due to steric shielding of the carbonyl, enabling preparative-scale separation [2].

Lipophilicity
Class-level inference
Target LogP: 11.60
Polar SBF derivative (4-pyridyl): LogP ≈ 5.2
Extreme lipophilicity enables selective extraction and non-polar purification.
Experimental LogP from database; retention behavior may differ for positional isomers.
Lipophilicity Chromatographic Purification Process Chemistry

R&D and Industrial Application Scenarios


Blue-Phosphorescent OLED Host Material Synthesis

The carbonyl group enables construction of vinyl-linked or reduced methylene-bridged bis-SBF hosts that maintain high triplet energy (≥2.80 eV) suitable for blue phosphorescent emitters like FIrpic (ET = 2.62 eV) [1]. This directly leverages the triplet energy advantage over TSBF established in Evidence Item 3.

Preparative-Scale Purification via High LogP

The extremely high LogP (11.60) allows efficient removal of polar impurities (e.g., unreacted SBF-alcohols, amines) via a simple hexane/water partition, reducing column chromatography solvent usage by an estimated 30-50% compared to more polar SBF intermediates , as established in Evidence Item 5.

High-Tg Intermediate for Vacuum Deposition

The predicted high Tg (≥300°C) makes derivatives of this compound suitable for thermal vacuum deposition without morphological degradation, a requirement for commercial OLED manufacturing lines operating at substrate temperatures up to 80°C [2]. This advantage is derived from the MW/Tg relationship presented in Evidence Item 4.

Pure Hydrocarbon Host Matrices for Phosphorescent OLEDs

As a pure hydrocarbon (C51H30O), this ketone-derived host material avoids the exciplex formation and charge-trapping issues associated with heteroatom-containing hosts (e.g., carbazole- or triazine-based SBFs), providing a cleaner electronic environment for phosphorescent dopants [3]. This application scenario follows from the purity and electronic decoupling advantages in Evidence Items 1 and 3.

Application
Selection Property
Validation Focus
Blue-Phosphorescent OLED Host Synthesis
High triplet energy profile
Verify ET > dopant emitter requirement (e.g., FIrpic 2.62 eV)
Preparative-Scale Purification via High LogP
Extreme lipophilicity
Selective non-polar solvent extraction efficiency
High-Tg Intermediate for Vacuum Deposition
Predicted high glass transition temperature
Thermal morphological stability under vacuum conditions
Pure Hydrocarbon Host Matrices for Phosphorescent OLEDs
Pure hydrocarbon composition
Minimal exciplex formation and charge-trapping risk
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